5-(Tert-butyl)-2-propoxybenzaldehyde
Overview
Description
“5-(Tert-butyl)-2-propoxybenzaldehyde” is a complex organic compound. It contains a benzaldehyde group, which is often used in the synthesis of other compounds due to its reactivity. The tert-butyl group is a bulky substituent known for its resistance to oxidation and the propoxy group is an ether that can act as a good leaving group in reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzaldehyde core provides a planar, aromatic region, the tert-butyl group is a branched alkyl group, and the propoxy group contains an ether linkage .Chemical Reactions Analysis
The reactivity of “this compound” would be influenced by its functional groups. The aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an aldehyde group could make it polar and capable of hydrogen bonding .Scientific Research Applications
Copper(II) Complexes and Silver(I) Adducts
The compound 5-tert-butyl-2-hydroxybenzaldehyde, closely related to 5-(Tert-butyl)-2-propoxybenzaldehyde, has been used in synthesizing copper(II) complexes and silver(I) adducts. These complexes exhibit unique electrochemical properties, including distinct ligand-based oxidations and the formation of stable silver adducts with specific coordination geometries. The complexes have been studied for their electrochemical behavior, crystal structures, and potential in forming dimeric structures in certain solvents (Sylvestre et al., 2005).
Oxidovanadium(V) Complexes
Oxidovanadium(V) complexes have been formed using derivatives of 5-tert-butyl-2-hydroxybenzaldehyde. These complexes showcase interesting structural features and supramolecular assemblies, supported by hydrogen bonding. Detailed Density Functional Theory (DFT) studies and HOMO–LUMO energy gap analyses have been conducted on these complexes, indicating their potential application in various fields (Back et al., 2012).
Catalysts in Oxidation Reactions
Compounds derived from 5-tert-butyl-2-hydroxybenzaldehyde have been used to create iron(III) and cobalt(III) complexes, acting as catalysts in the microwave-assisted oxidation of alcohols. These catalysts have shown remarkable efficiency and selectivity in converting alcohols to ketones, highlighting their potential in industrial applications (Sutradhar et al., 2016).
Suzuki Cross-Coupling Reaction
The compound has been involved in the study of the Suzuki cross-coupling reaction, particularly in synthesizing benzaldehyde derivatives. This research provides insights into optimizing the reaction conditions for arylboronic acids and aryl bromides, contributing to the field of organic synthesis (Wang et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-tert-butyl-2-propoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-5-8-16-13-7-6-12(14(2,3)4)9-11(13)10-15/h6-7,9-10H,5,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIBFAOXSVVQPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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